3-ethyl-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
3-Ethyl-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core. The compound features a 3-ethyl group and a 6-(2-(4-methoxyphenyl)-2-oxoethyl) substituent, which distinguishes it from structurally related analogs. Its synthesis likely involves cyclization and alkylation strategies common to triazolopyrimidinones, as seen in analogous compounds (e.g., glycosylation in Scheme 2 of ).
Properties
IUPAC Name |
3-ethyl-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-3-20-14-13(17-18-20)15(22)19(9-16-14)8-12(21)10-4-6-11(23-2)7-5-10/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBPJZGWGHQUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and inflammation, respectively.
Mode of Action
The compound interacts with its targets by inhibiting the endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway . This interaction results in a reduction in the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a decrease in nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. This results in downstream effects that include neuroprotective and anti-inflammatory properties.
Result of Action
The molecular and cellular effects of the compound’s action include promising neuroprotective and anti-inflammatory properties . Specifically, the compound has been shown to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. It also inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biochemical Analysis
Biochemical Properties
Triazolopyrimidines, the class of compounds to which F5060-0250 belongs, have been shown to interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in significant ways.
Cellular Effects
Related triazolopyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties. They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Molecular Mechanism
Related triazolopyrimidine compounds have been shown to interact favorably with active residues of ATF4 and NF-kB proteins. This interaction can lead to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway.
Dosage Effects in Animal Models
The effects of F5060-0250 at different dosages in animal models have not been reported. It is common for the effects of such compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Triazolopyrimidines and related compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Biological Activity
The compound 3-ethyl-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a triazolo-pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the 4-methoxyphenyl group and the 2-oxoethyl moiety enhances its lipophilicity and potential for biological interaction.
Molecular Formula
- C : 18
- H : 18
- N : 5
- O : 2
Molecular Weight
- Molecular Weight : 338.36 g/mol
Antiviral Properties
Research indicates that compounds within the triazolo[4,5-d]pyrimidin series exhibit significant antiviral activity. For instance, a related compound was shown to inhibit Chikungunya virus (CHIKV) replication with an effective concentration (EC50) below 1 μM and demonstrated no cytotoxicity at concentrations up to 668 μM, yielding a selectivity index greater than 600 . This suggests that the compound may possess similar antiviral properties.
Anticancer Activity
Studies have suggested that triazolo-pyrimidines can inhibit various cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The specific mechanism for the compound remains to be elucidated but could involve similar pathways.
Enzyme Inhibition
Triazolo[4,5-d]pyrimidines have been investigated for their ability to inhibit specific enzymes involved in cellular signaling pathways. Preliminary studies suggest that the compound may act as an inhibitor of phosphoinositide 3-kinases (PI3K), which play crucial roles in cell growth and survival . Such inhibition could lead to therapeutic applications in diseases characterized by aberrant PI3K signaling.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions, including the formation of the triazole ring followed by functionalization with phenyl groups. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.
Pharmacological Studies
- Antiviral Activity : A study reported that related triazolo-pyrimidinones inhibited viral replication effectively without cytotoxic effects on host cells .
- Anticancer Potential : Research has shown that derivatives of this class can induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents.
- Selectivity Profiles : Compounds from this family have demonstrated selective inhibition against specific viral strains while sparing others, indicating a targeted mechanism of action .
Table of Biological Activities
| Activity Type | Compound Tested | EC50 (μM) | Cytotoxicity (μM) | Selectivity Index |
|---|---|---|---|---|
| Antiviral | Triazolo[4,5-d]pyrimidin derivative | <1 | >668 | >600 |
| Anticancer | Related triazolo-pyrimidine | Varies | Varies | Varies |
| Enzyme Inhibition | Triazolo[4,5-d]pyrimidine | Not specified | Not specified | Not specified |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s 6-position oxoethyl group contrasts with S1-TP’s 5-chloromethyl group, which may alter electronic properties and binding interactions.
- Aryl Modifications : The 4-methoxyphenyl group in the target compound is shared with S1-TP but differs from 10a’s 4-chlorophenyl, affecting lipophilicity and receptor affinity.
- Heterocyclic Additions : Compound 872594-46-2 incorporates a piperazinyl group, likely enhancing solubility and CNS penetration compared to the target compound’s oxoethyl moiety.
Electrochemical and Physicochemical Properties
- Electrochemical Behavior: Triazolopyrimidinones such as S1-TP show redox activity at carbon graphite electrodes, with peak potentials influenced by substituents. The target compound’s oxoethyl group may stabilize radical intermediates, altering its redox profile.
- Solubility and Bioavailability : Glycosylated derivatives () demonstrate enhanced solubility due to sugar moieties, whereas the target compound’s methoxy and oxoethyl groups may balance lipophilicity for membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
